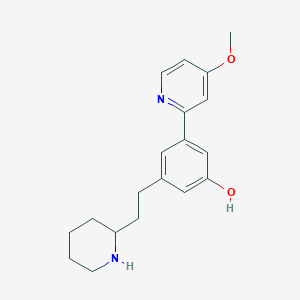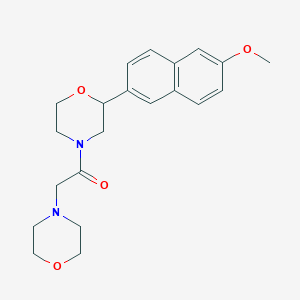![molecular formula C19H24FN3O2S B5495858 4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5495858.png)
4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide (also known as TAK-659) is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase) and has shown promising results in preclinical studies.
Wirkmechanismus
TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B-cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of several types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further studies are needed to determine its efficacy in different disease models.
Zukünftige Richtungen
Several future directions for the research on TAK-659 include:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of various types of cancer and autoimmune diseases.
2. Combination studies with other drugs to enhance its efficacy and reduce potential resistance.
3. Studies to identify biomarkers that can predict response to TAK-659 and optimize patient selection.
4. Studies to determine the optimal dosing regimen and schedule for TAK-659 in different disease models.
In conclusion, TAK-659 is a promising small molecule inhibitor with potent anti-tumor and anti-inflammatory activity. Its selective inhibition of BTK makes it a valuable tool for studying the role of BTK in various cellular processes, and further studies are needed to determine its potential clinical applications.
Synthesemethoden
The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The key step involves the condensation of 4-(3-fluorobenzyl)piperazine with N-methylbenzenesulfonamide followed by several purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-21-26(24,25)19-7-5-16(6-8-19)14-22-9-11-23(12-10-22)15-17-3-2-4-18(20)13-17/h2-8,13,21H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWWYAROFRLXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)


![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5495808.png)

![4-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5495827.png)
![(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5495829.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5495837.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5495843.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5495851.png)
![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5495868.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)
![3-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5495880.png)